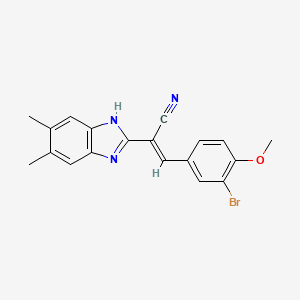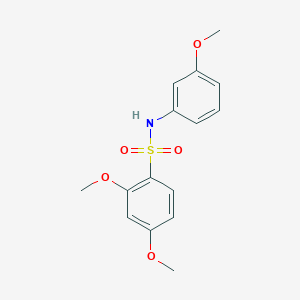
3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
作用机制
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed that the compound binds to certain proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This binding results in a change in the fluorescence properties of the compound, allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile. However, it has been shown to have low cytotoxicity, making it a potentially safe tool for imaging studies.
实验室实验的优点和局限性
One advantage of using 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high fluorescence intensity and good photostability. Additionally, its selective binding to certain proteins makes it a potentially useful tool for protein labeling and tracking. However, one limitation is the lack of information available on its biochemical and physiological effects.
未来方向
There are several potential future directions for research on 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile. These include:
1. Further investigation into the mechanism of action of the compound.
2. Development of new fluorescent probes based on the structure of 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile.
3. Investigation of the potential use of the compound in live cell imaging studies.
4. Exploration of the potential use of the compound in drug discovery and development.
5. Investigation of the potential use of the compound in disease diagnosis and treatment.
In conclusion, 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound with potential applications in scientific research. Its high fluorescence intensity and selective binding to certain proteins make it a potentially useful tool for imaging studies. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 3-bromo-4-methoxyphenylboronic acid with 2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile in the presence of a palladium catalyst. This reaction results in the formation of the desired compound.
科学研究应用
3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile has been found to be useful in scientific research due to its potential as a fluorescent probe. This compound has been shown to have high fluorescence intensity and good photostability, making it a useful tool for imaging studies. Additionally, it has been found to selectively bind to certain proteins, making it a potential tool for protein labeling and tracking.
属性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-11-6-16-17(7-12(11)2)23-19(22-16)14(10-21)8-13-4-5-18(24-3)15(20)9-13/h4-9H,1-3H3,(H,22,23)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZHJFGGEYECHO-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C=C3)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(2-chlorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5487236.png)
![1-methyl-4-[3-(1H-pyrazol-1-yl)-1-azetidinyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487238.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5487248.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5487254.png)
![9-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5487273.png)
![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5487280.png)
![N-[2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine](/img/structure/B5487287.png)
![ethyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5487293.png)
![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5487305.png)
![3-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5487310.png)

![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)